N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0811991
InChI: InChI=1S/C19H17ClN2O3S/c1-2-24-16-5-3-4-6-17(16)25-11-18(23)22-19-21-15(12-26-19)13-7-9-14(20)10-8-13/h3-10,12H,2,11H2,1H3,(H,21,22,23)
SMILES: CCOC1=CC=CC=C1OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Molecular Formula: C19H17ClN2O3S
Molecular Weight: 388.9 g/mol

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide

CAS No.:

Cat. No.: VC0811991

Molecular Formula: C19H17ClN2O3S

Molecular Weight: 388.9 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide -

Specification

Molecular Formula C19H17ClN2O3S
Molecular Weight 388.9 g/mol
IUPAC Name N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide
Standard InChI InChI=1S/C19H17ClN2O3S/c1-2-24-16-5-3-4-6-17(16)25-11-18(23)22-19-21-15(12-26-19)13-7-9-14(20)10-8-13/h3-10,12H,2,11H2,1H3,(H,21,22,23)
Standard InChI Key BYNJCSDQCOBNAI-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Canonical SMILES CCOC1=CC=CC=C1OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl

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